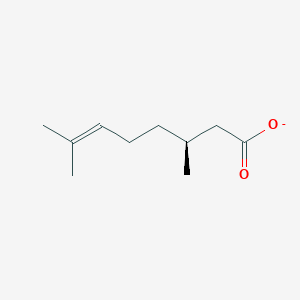

(S)-(-)-citronellate

Description

Significance of Chiral Monoterpenoids in Natural Products and Organic Synthesis

Chiral monoterpenoids, a class of C10 compounds derived from isoprene (B109036) units, are fundamental components in the study of natural products and the practice of organic synthesis. mdpi.comresearchgate.net Nature produces these compounds with remarkable stereospecificity, and they are responsible for the characteristic fragrances of many herbs, spices, and citrus fruits. nih.gov Many of these naturally occurring molecules, such as menthol (B31143) and citral (B94496), are available in abundance and often as single enantiomers, making them ideal starting materials for creating other complex chiral molecules. mdpi.comresearchgate.net

The importance of chirality in biological systems cannot be overstated; the different enantiomers of a molecule can exhibit vastly different biological activities. pharmabiz.comwikipedia.org This principle is a cornerstone of drug discovery and development, where the therapeutic effect of a pharmaceutical agent is often attributable to a single enantiomer. pharmabiz.comwikipedia.org Consequently, chiral monoterpenoids are highly prized as "chiral building blocks." researchgate.nettcichemicals.com They provide a readily available source of chirality, enabling chemists to construct complex target molecules with precise control over their stereochemistry, a process known as enantioselective synthesis. wikipedia.org Their structural diversity, inherent chirality, and natural abundance have established them as indispensable tools in modern organic synthesis. researchgate.net

Overview of (S)-(-)-Citronellate as a Key Chiral Building Block

(S)-(-)-Citronellate, and its parent acid and aldehyde, serve as prime examples of versatile chiral building blocks in asymmetric synthesis. researchgate.netscribd.com Derived from the naturally abundant citronellal (B1669106), (S)-(-)-citronellate provides a key stereocenter that can be incorporated into larger, more complex molecules. scribd.comresearchgate.net Its utility stems from the defined (S)-configuration at the C3 position, which guides the stereochemical outcome of subsequent chemical transformations.

The application of (S)-(-)-citronellate and its derivatives is particularly prominent in the total synthesis of natural products, especially insect pheromones. scribd.com For instance, the enantiomers of citronellal have been used to synthesize all four stereoisomers of 3,12-dimethylheptacosane, a component of ant cuticular hydrocarbons. scribd.com Similarly, syntheses of the sex pheromone of the caddisfly (Hesperophylax occidentalis) and the communication pheromone of the ant Camponotus vagus have utilized citronellal enantiomers to control the absolute stereochemistry of the final products. scribd.com Although many syntheses start from the more common citronellal or citronellol (B86348), the citronellate ester is a key intermediate in many of these reaction sequences. For example, the synthesis of the yellow scale pheromone and a sex pheromone of the tsetse fly have been accomplished using methyl (R)-(+)-citronellate as the starting material, highlighting the importance of this structural motif. nih.govtandfonline.com

The resolution of racemic citronellic acid using chiral resolving agents like (–)-cinchonidine allows for the isolation of the pure (S)-enantiomer, yielding cinchonidinium-(S)-citronellate salt, which secures the acid in its enantiomerically pure form for further use. researchgate.netresearchgate.net

Scope and Research Focus of the Comprehensive Review

This review provides a focused examination of (S)-(-)-citronellate and its role as a chiral synthon. The primary objective is to detail its applications in the enantioselective synthesis of complex molecules, particularly natural products like insect pheromones. The discussion will be confined to the chemical transformations and synthetic strategies where (S)-(-)-citronellate or its immediate precursors are instrumental in establishing key stereocenters. The review will present detailed research findings from the scientific literature, illustrating the versatility and strategic importance of this specific chiral monoterpenoid in modern organic chemistry. The content will strictly adhere to the chemical and synthetic aspects, without delving into topics outside this defined scope.

Data Tables

Physico-chemical Properties of the Parent Compound: (S)-(-)-Citronellic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | scentree.co |

| Molecular Weight | 170.25 g/mol | scentree.co |

| Appearance | Colorless liquid | scentree.co |

| Boiling Point | 257°C | scentree.coscentree.co |

| Log P | 2.84 | scentree.co |

| Natural Availability | Found in cardamom | scentree.coscentree.co |

Structure

3D Structure

Properties

Molecular Formula |

C10H17O2- |

|---|---|

Molecular Weight |

169.24 g/mol |

IUPAC Name |

(3S)-3,7-dimethyloct-6-enoate |

InChI |

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/p-1/t9-/m0/s1 |

InChI Key |

GJWSUKYXUMVMGX-VIFPVBQESA-M |

SMILES |

CC(CCC=C(C)C)CC(=O)[O-] |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)CC(=O)[O-] |

Canonical SMILES |

CC(CCC=C(C)C)CC(=O)[O-] |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Distribution of S Citronellate

Enzymatic Pathways for (S)-(-)-Citronellate Biosynthesis in Biotic Systems

The generation of (S)-(-)-citronellate in biological systems is a multi-step process involving specific enzymes that act on precursor molecules. This biosynthesis is closely tied to the broader metabolism of monoterpenoids, a large and diverse class of natural products.

Relationship to Geraniol (B1671447) and Nerol (B1678202) Biosynthetic Routes

The biosynthesis of (S)-(-)-citronellate is intrinsically linked to the metabolic pathways of other acyclic monoterpenes, such as geraniol and nerol. nih.gov These compounds all derive from a common precursor, geranyl diphosphate (B83284) (GDP), which is synthesized via the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids of plants. oup.com In some organisms, geraniol can be asymmetrically reduced to citronellol (B86348), which can then be oxidized to citronellate. biorxiv.org This suggests a metabolic grid where geraniol and nerol can serve as precursors for citronellate synthesis. google.com The interconversion of these monoterpenoids is often mediated by a series of oxidation and reduction reactions catalyzed by various enzymes, highlighting the metabolic flexibility within organisms that produce these compounds. researchgate.net

Microbial Catabolism of (S)-(-)-Citronellate and Related Acyclic Terpenoids

Microorganisms, particularly bacteria of the genus Pseudomonas, have evolved sophisticated pathways to utilize acyclic terpenoids like (S)-(-)-citronellate as a source of carbon and energy. oup.com This microbial degradation is essential for the recycling of these compounds in the environment.

The Acyclic Terpene Utilization (Atu) Pathway in Pseudomonas Species

Pseudomonas species, such as Pseudomonas aeruginosa and Pseudomonas citronellolis, are capable of growing on acyclic monoterpenes by employing the Acyclic Terpene Utilization (Atu) pathway. oup.comasm.org This pathway involves a set of genes, organized in the atu gene cluster (atuABCDEFGH), which encode the enzymes necessary for the breakdown of these compounds. oup.comasm.orgnih.gov The expression of the atu gene cluster is negatively regulated by the AtuR repressor protein. nih.gov The Atu pathway has also been identified and verified to be active in other bacteria, such as Thauera linaloolentis, demonstrating its broader significance in microbial metabolism. d-nb.info

Characterization of Key Enzymes in (S)-(-)-Citronellate Degradation (e.g., Isohexenyl Glutaconyl Coenzyme A Hydratase (AtuE))

Several key enzymes of the Atu pathway have been characterized. For instance, AtuD functions as a citronellyl-CoA dehydrogenase. microbiologyresearch.org A particularly crucial enzyme is Isohexenyl Glutaconyl Coenzyme A Hydratase, encoded by the atuE gene. asm.orgnih.gov This enzyme is significantly upregulated when P. aeruginosa is grown on citronellate. asm.orgnih.gov AtuE catalyzes the hydration of isohexenyl-glutaconyl-CoA to 3-hydroxy-3-isohexenyl-glutaryl-CoA. asm.orgresearchgate.net Structural analysis of AtuE reveals a broader active site cavity compared to other members of the crotonase superfamily, which is necessary to accommodate the branched structure of its terpenoid substrates. asm.orgnih.gov

Interconnections with Leucine/Isovalerate Utilization Pathways

The Atu pathway does not operate in isolation; it is intricately connected to the Leucine/Isovalerate Utilization (Liu) pathway. researchgate.netasm.org After several rounds of β-oxidation within the Atu pathway, the resulting metabolite, 3-methylcrotonyl-CoA, enters the Liu pathway. asm.orgmicrobiologyresearch.orgresearchgate.net The genes for the Liu pathway are located in the liuRABCDE gene cluster. researchgate.netasm.org This metabolic convergence means that a functional Liu pathway is essential for the complete catabolism of acyclic terpenes. oup.com Key enzymes in this interconnected network include geranyl-CoA carboxylase (AtuC/AtuF) from the Atu pathway and methylcrotonyl-CoA carboxylase (LiuB/LiuD) from the Liu pathway. microbiologyresearch.org Ultimately, the breakdown of these compounds through the combined Atu and Liu pathways leads to the production of central metabolites like acetyl-CoA and acetoacetate. oup.com

Natural Occurrence and Enantiomeric Distribution in Plant Species

(S)-(-)-Citronellate, the anion of citronellic acid, is a monoterpenoid found in the plant kingdom, although its occurrence and enantiomeric distribution are specific to certain species and can vary significantly. Citronellic acid and its derivatives are components of the essential oils of various aromatic plants, contributing to their characteristic scents.

Research has identified citronellic acid in several plant species. For instance, it is a known plant metabolite reported in Daphne odora and Eucalyptus camaldulensis nih.gov. More detailed investigations have been conducted on the Pelargonium genus. The essential oils from the leaves of two species, Pelargonium papilionaceum and Pelargonium vitifolium, along with the cultivar 'Sweet Rosina', have been found to contain citronellic acid in concentrations ranging from 27.9% to 89.3% researchgate.net. The presence of citronellic acid had not been previously reported in P. papilionaceum researchgate.net. The discovery of related esters, such as methyl citronellate in the essential oil of Commiphora gileadensis and citronellyl citronellate in Australian finger lime (Citrus australasica), also implies the natural synthesis of citronellic acid within these species nih.govmdpi.com.

The biosynthesis of citronellal (B1669106), the direct aldehyde precursor to citronellic acid, occurs as a non-racemic mixture of its (R) and (S) enantiomers in plants like Corymbia citriodora, citronella grass (Cymbopogon nardus), and Cymbopogon winterianus google.comnih.gov. The subsequent oxidation of citronellal leads to the corresponding citronellic acid enantiomer.

The enantiomeric composition of citronellic acid in nature is not uniform. One study analyzing citronellic acid derived from natural citronellal found a significant enantiomeric excess of the (R)-(+)-enantiomer, reaching 80% researchgate.net. However, biosynthetic pathways that specifically yield the (S)-(-) enantiomer exist in the plant kingdom. Research into Pelargonium has been particularly revealing, identifying enzymes from the progesterone (B1679170) 5β-reductase and/or iridoid synthase-like enzymes (PRISE) family that act as citral (B94496) reductases nih.gov. These enzymes catalyze the formation of citronellal, and critically, they exhibit contrasting stereoselectivity. While some enzymes produce a nearly racemic mixture of (R)- and (S)-citronellal, others predominantly yield (S)-citronellal nih.gov. The subsequent oxidation of this (S)-citronellal would directly lead to the formation of (S)-(-)-citronellic acid, confirming a clear metabolic pathway for its production in these plants nih.gov.

This enzymatic control over the enantiomeric ratio of the citronellal precursor is key to understanding the natural distribution of (S)-(-)-citronellate nih.gov. While some plant sources may be rich in the (R)-enantiomer, the genetic and enzymatic makeup of others, such as certain Pelargonium species, is equipped to specifically synthesize the (S)-enantiomer researchgate.netnih.gov.

Detailed Research Findings

The following tables summarize the findings on the natural occurrence and enantiomeric distribution of citronellic acid and its precursors in various plant species.

Table 1: Natural Occurrence of Citronellic Acid and its Derivatives in Plant Species

| Plant Species | Family | Plant Part | Compound Identified | Concentration (%) | Reference |

| Pelargonium papilionaceum | Geraniaceae | Leaves | Citronellic acid | 27.9 - 89.3 | researchgate.net |

| Pelargonium vitifolium | Geraniaceae | Leaves | Citronellic acid | 27.9 - 89.3 | researchgate.net |

| Pelargonium 'Sweet Rosina' | Geraniaceae | Leaves | Citronellic acid | 27.9 - 89.3 | researchgate.net |

| Daphne odora | Thymelaeaceae | Not Specified | Citronellic acid | Not Specified | nih.gov |

| Eucalyptus camaldulensis | Myrtaceae | Not Specified | Citronellic acid | Not Specified | nih.gov |

| Citrus australasica | Rutaceae | Peel | Citronellyl citronellate | Not Specified | nih.gov |

| Commiphora gileadensis | Burseraceae | Not Specified | Methyl citronellate | 0.1 | mdpi.com |

Table 2: Enantiomeric Distribution of Citronellal (Precursor to Citronellate) in Plant Species

| Plant Species | Precursor | Enantiomer(s) Produced | Key Enzyme Family | Finding | Reference |

| Pelargonium spp. | Citral | (S)-citronellal and (R)-citronellal | PRISE | Different enzymes show contrasting stereoselectivity, with some producing mainly (S)-citronellal. | nih.gov |

| Corymbia citriodora | Not Specified | (R)- and (S)-citronellal | Not Specified | Occurs as a non-racemic mixture. | google.com |

| Cymbopogon nardus | Not Specified | (R)- and (S)-citronellal | Not Specified | Occurs as a non-racemic mixture. | google.com |

| Cymbopogon winterianus | Not Specified | (R)- and (S)-citronellal | Not Specified | Occurs as a non-racemic mixture. | google.com |

Advanced Synthetic Methodologies for S Citronellate and Its Precursors

Chemical Oxidation Strategies for Enantiopure Citronellal (B1669106) to (S)-(-)-Citronellic Acid

The direct oxidation of (S)-(-)-citronellal to (S)-(-)-citronellic acid is a critical transformation. The primary challenge is to achieve high yields without racemizing the chiral center adjacent to the aldehyde group or affecting the double bond.

Pinnick Oxidation and Mechanistic Considerations

The Pinnick oxidation has proven to be a highly effective and widely used method for converting α,β-unsaturated and chiral aldehydes to their corresponding carboxylic acids under mild conditions, with excellent functional group tolerance. wikipedia.orgresearchgate.net This method is particularly well-suited for the oxidation of citronellal to citronellic acid. scentree.coscentree.conih.gov

The reaction typically employs sodium chlorite (B76162) (NaClO2) as the oxidant in a buffered solution, commonly using a phosphate (B84403) buffer like sodium dihydrogen phosphate (NaH2PO4), and a chlorine scavenger. nrochemistry.com 2-Methyl-2-butene (B146552) is a frequently used scavenger that prevents side reactions by consuming the hypochlorous acid (HOCl) byproduct. nrochemistry.com The reaction is often conducted in a mixed solvent system, such as tert-butanol, THF, and water.

Mechanism: The mechanism of the Pinnick oxidation involves the formation of chlorous acid (HClO2) in situ from the reaction of sodium chlorite with the acidic buffer. wikipedia.orgscentree.co The aldehyde carbonyl is then attacked by the chlorous acid. The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehydic proton and eliminating hypochlorous acid to yield the carboxylic acid. wikipedia.orgnrochemistry.com The stereocenter at the α-position of the aldehyde remains unaffected during this process.

Step 1: Formation of Active Oxidant: NaClO2 + NaH2PO4 ⇌ HClO2 + Na2HPO4

Step 2: Nucleophilic Addition: The aldehyde reacts with chlorous acid.

Step 3: Pericyclic Fragmentation: The intermediate collapses to form the carboxylic acid and hypochlorous acid (HOCl).

Step 4: Scavenging: The HOCl byproduct is neutralized by a scavenger like 2-methyl-2-butene to prevent unwanted side reactions. nrochemistry.com

Table 1: Representative Conditions for Pinnick Oxidation of Chiral Citronellal

| Substrate | Oxidant/Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| (R)-Citronellal | NaClO2, NaH2PO4, 2-methyl-2-butene | t-BuOH/H2O | >99% | nih.gov |

| (S)-Citronellal | NaClO2, NaH2PO4, 2-methyl-2-butene | t-BuOH/THF/H2O | Not specified | nih.gov |

Alternative Oxidative Transformations

While the Pinnick oxidation is robust, researchers have explored other catalytic systems for the oxidation of citronellal, often focusing on greener and more cost-effective oxidants like molecular oxygen.

One such method involves using supported gold catalysts. researchgate.net In these systems, citronellal can be oxidized to citronellic acid with high yield and selectivity using molecular oxygen as the terminal oxidant. researchgate.net The reaction is typically performed in an aqueous medium at a controlled pH, often alkaline (pH 9-12), to suppress side reactions such as the epoxidation of the C=C double bond. researchgate.net Studies show that at an optimized pH of 12 and a temperature of 80°C, citronellic acid can be obtained in over 90% yield with complete conversion of citronellal. researchgate.net

Another alternative involves a titanium-based catalytic system, TiO(acac)2, with molecular oxygen. researchgate.net This system has demonstrated high activity and selectivity for the oxidation of various aldehydes, including the successful conversion of (±)-citronellal to citronellic acid, indicating its applicability to functionalized aliphatic aldehydes. researchgate.net

Asymmetric Hydrogenation and Reduction Approaches to Chiral Alcohols and Aldehydes

The creation of the chiral center in citronellal and citronellol (B86348) from achiral or prochiral precursors is a key strategy. This is often achieved through asymmetric hydrogenation or stereoselective reduction reactions.

Stereoselective Reduction of α,β-Unsaturated Esters to Chiral Citronellates

A highly effective route to (S)-citronellol, the direct precursor to (S)-citronellate, is the asymmetric hydrogenation of the C=C double bond in allylic alcohols like geraniol (B1671447) or nerol (B1678202). orgsyn.orgscribd.com Ruthenium complexes containing the chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are exemplary catalysts for this transformation. orgsyn.orgrsc.org The hydrogenation of geraniol using an (R)-BINAP-Ru catalyst selectively produces (S)-citronellol in high yield and with excellent enantiomeric excess (ee). orgsyn.orgorgsyn.org This method is notable for its high chemoselectivity, reducing the C2-C3 double bond while leaving the C6-C7 double bond intact. orgsyn.org

Table 2: Asymmetric Hydrogenation of Geraniol to (S)-Citronellol

| Catalyst | Solvent | H2 Pressure | Temp. | Yield | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Ru(OCOCH3)2[(R)-BINAP] | 95% aq. Methanol | 100 atm | 20°C | 97% | 96 | orgsyn.org |

| Ru2Cl4[(R)-BINAP]2[N(C2H5)3] | Ethanol-DCM (6:1) | 40 atm | 24°C | 47% | 93 | orgsyn.orgorgsyn.org |

| R-Ru(OAc)2(T-BINAP) | Methanol | 5-40 bar | 60°C | High | High | rsc.org |

Furthermore, the 1,4-conjugate reduction of α,β-unsaturated esters can be achieved with high enantioselectivity using copper hydride (CuH) catalysts complexed with chiral phosphine (B1218219) ligands, such as a JOSIPHOS or SEGPHOS ligand, and polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source. organic-chemistry.org This approach allows for the direct formation of chiral saturated esters from their unsaturated counterparts. organic-chemistry.orgmsu.edu

Kinetic Resolution of Racemic Citronellal using Chiral Catalysts (e.g., Aluminum BINOL/TADDOL Complexes)

Kinetic resolution is a powerful technique for separating racemic mixtures. In the context of citronellal, this is achieved by having one enantiomer react significantly faster than the other in the presence of a chiral catalyst. Novel optically active aluminum complexes with BINOL or TADDOL ligands have been shown to effectively catalyze the kinetic resolution of racemic citronellal through an intramolecular ene reaction. researchgate.netrsc.orgrsc.org

In this process, the chiral aluminum catalyst promotes the cyclization of one enantiomer of citronellal to form an isopulegol (B1217435) diastereomer at a much higher rate than the other enantiomer. rsc.org This leaves the reaction mixture enriched in the less reactive citronellal enantiomer. For instance, using a BINOL-Al catalyst, a kinetic resolution of racemic citronellal can achieve 47% conversion, affording unreacted citronellal with 62% ee and a diastereomer of isopulegol with 68% ee. researchgate.netrsc.org The proposed mechanism suggests that the chiral catalyst possesses a pocket that can recognize and preferentially bind one enantiomer, facilitating its cyclization. researchgate.netrsc.org

Table 3: Kinetic Resolution of Racemic Citronellal via Catalytic Ene Reaction

| Catalyst | Conversion (%) | Enantiomeric Excess (ee) of unreacted Citronellal (%) | Enantiomeric Excess (ee) of Isopulegol product (%) | Reference |

|---|---|---|---|---|

| BINOL-Al | 47 | 62 | 68 | researchgate.netrsc.org |

| TADDOL-Al | Lower than BINOL-Al | Lower than BINOL-Al | Not specified | researchgate.net |

Chemoselective Reduction of Citronellal to Citronellol with Poly(methylhydro)siloxane (PMHS)

The reduction of the aldehyde functionality in citronellal to a primary alcohol to form citronellol requires a reagent that does not reduce the carbon-carbon double bond. Polymethylhydrosiloxane (PMHS) is an inexpensive, stable, and environmentally benign reducing agent that exhibits excellent chemoselectivity for this transformation. tandfonline.comresearchgate.netscribd.com

The reduction is typically activated by a catalytic amount of a nucleophile, such as a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or a base. tandfonline.com The proposed mechanism involves the activation of a silicon atom in the PMHS polymer by the nucleophile, forming a hypervalent pentacoordinate silicate (B1173343) species. tandfonline.com This activated species then delivers a hydride to the carbonyl carbon of citronellal, forming a silyl (B83357) ether intermediate. Subsequent workup, often with aqueous base or methanolysis, cleaves the silyl ether to yield the desired citronellol. tandfonline.com This method is highly selective for the aldehyde group, leaving other functional groups like olefins intact. cmu.eduacs.org

Esterification and Transesterification Strategies for (S)-(-)-Citronellate Esters

The synthesis of (S)-(-)-citronellate esters, valued for their fragrance and flavor properties, has increasingly moved towards biocatalytic methods to meet the demand for natural and sustainably produced compounds. icm.edu.pl Enzymatic processes, particularly those employing lipases, offer high selectivity and operate under mild conditions, presenting a favorable alternative to traditional chemical synthesis. icm.edu.plresearchgate.net These enzymes naturally catalyze the hydrolysis of fats but can be ingeniously repurposed in non-aqueous environments to drive the reverse reaction: ester synthesis. researchgate.net

Lipase-Catalyzed Transesterification in Non-Aqueous Media

The use of lipases for the transesterification of (S)-(-)-citronellol in non-aqueous media is a highly effective strategy for producing citronellate esters. icm.edu.plresearchgate.net This approach circumvents the issues associated with chemical catalysis, such as harsh reaction conditions and the formation of unwanted byproducts. d-nb.info The non-aqueous environment is crucial as it shifts the thermodynamic equilibrium towards synthesis rather than hydrolysis. researchgate.net

A variety of lipases have been successfully employed as biocatalysts. Immobilized Candida antarctica lipase (B570770) B (commonly known as Novozym® 435) is frequently cited for its high efficiency and stability, catalyzing reactions with a wide range of acyl donors. researchgate.netresearchgate.netacs.org Other effective lipases include those from Pseudomonas fluorescens, Rhizopus oryzae, and even crude lipase preparations from plant seedlings like black cumin (Nigella sativa). icm.edu.plresearchgate.netscience.gov

The choice of solvent and acyl donor significantly impacts reaction efficiency. Organic solvents like n-hexane and heptane (B126788) are common, providing a suitable medium for the reaction while minimizing enzyme denaturation. researchgate.netd-nb.infoasianpubs.org More novel media, such as ionic liquids (e.g., [bmimn][TF2]) and supercritical carbon dioxide, have also been explored to enhance reaction rates and yields. researchgate.netscielo.br Vinyl esters, such as vinyl acetate (B1210297) and vinyl octanoate, are often preferred as acyl donors because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible. science.govscielo.br This drives the reaction towards a high conversion rate. scielo.br Studies have demonstrated that this methodology can achieve very high molar conversions, often exceeding 95%. researchgate.netresearchgate.net

| Lipase Source | Acyl Donor | Solvent/Medium | Max. Conversion/Yield | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens | Vinyl acetate | Ionic Liquid [bmimn][TF2] | >99% | scielo.brscielo.br |

| Candida antarctica (Novozym® 435) | Vinyl acetate | Toluene (Microwave-assisted) | 93% | scielo.br |

| Candida antarctica (Novozym® 435) | Lauric Acid (Esterification) | n-hexane | >99% | researchgate.net |

| Black Cumin Seedling | Geranyl acetate | n-hexane | 76.32% | icm.edu.pl |

| Chrysosporium pannorum A-1 | Acetic Acid (Esterification) | n-hexane | 98% | d-nb.info |

Process Optimization and Kinetic Studies in Biocatalytic Syntheses

To maximize the efficiency of biocatalytic ester production, various process parameters are systematically optimized. Key variables include temperature, substrate molar ratio, enzyme concentration, and reaction time. researchgate.netasianpubs.org For instance, in the synthesis of citronellyl palmitate using Novozym® 435, the optimal temperature was found to be 30°C in n-hexane with a 1:1 molar ratio of citronellol to palmitic acid. asianpubs.org For the synthesis of citronellyl acetate using Pseudomonas fluorescens lipase in an ionic liquid, optimal conditions were a temperature of 40°C, a 3:1 molar ratio of vinyl acetate to citronellol, and an enzyme concentration of 10 mg/mL. scielo.br The use of microwave irradiation has also been investigated as a method of process intensification, which can enhance reaction rates and reduce enzyme inhibition. acs.orgresearchgate.net

| Ester | Lipase | Optimized Conditions | Kinetic Model/Findings | Reference |

|---|---|---|---|---|

| Citronellyl acetate | Pseudomonas fluorescens | 40°C, 3:1 molar ratio (vinyl acetate:citronellol), 10 mg/mL enzyme | Ping-Pong Bi-Bi mechanism with product (citronellyl acetate) inhibition. | scielo.brscielo.br |

| Citronellyl acetate | Candida antarctica (Novozym® 435) | Microwave irradiation, Toluene solvent | Ping-Pong Bi-Bi mechanism with inhibition by citronellol and vinyl acetate. | acs.org |

| Citronellyl palmitate | Candida antarctica (Novozym® 435) | 30°C, 1:1 molar ratio (acid:alcohol), n-hexane solvent | Inhibition observed at higher alcohol concentrations. | asianpubs.org |

| Citronellyl acetate | Chrysosporium pannorum A-1 | 30°C, 2:1 molar ratio (alcohol:acid), 3% w/v biocatalyst, n-hexane | High conversion (98%) in 24h; reusable for at least 7 cycles. | d-nb.info |

Derivatization and Structure Activity Relationship Studies of S Citronellate Analogues

Synthesis of Novel Esters and Amides from (S)-(-)-Citronellic Acid

The carboxylic acid functionality of (S)-(-)-citronellic acid provides a straightforward handle for the synthesis of a wide array of ester and amide derivatives. These modifications are often pursued to alter the molecule's physicochemical properties, such as polarity and bioavailability, which can in turn influence its biological efficacy.

One common approach involves the direct esterification or amidation of (S)-(-)-citronellic acid. For instance, (S)-citronellic acid can be converted to its corresponding acid chloride, which then readily reacts with various amines to form amides. nih.gov This method has been employed to synthesize a series of terpenoid amide bisphosphonates. nih.gov The general procedure involves the formation of the acyl chloride from (S)-citronellic acid, followed by reaction with a bisphosphonate amine. nih.gov

Similarly, esterification can be achieved through reactions with different alcohols. For example, citronellic acid is a known precursor for the synthesis of various citronellyl esters. scentree.co These reactions can be catalyzed by acids or enzymes. A notable example is the lipase-catalyzed acidolysis of egg-yolk phosphatidylcholine with citronellic acid to produce structured phospholipids. mdpi.com This biotechnological approach allows for the specific incorporation of citronellic acid into the phospholipid structure. mdpi.com

The synthesis of novel esters and amides is not limited to simple aliphatic or aromatic substitutions. More complex derivatives, such as hydroxycarboxylic acid esters and amides, have also been prepared. google.com These are typically obtained by esterifying citronellic acid with a hydroxycarboxylic acid amide or vice versa. google.com

Furthermore, the synthesis of phosphatidylcholine analogues containing citronellic acid has been described. nih.govsemanticscholar.org In these syntheses, citronellic acid is acylated to the glycerol (B35011) backbone of phosphatidylcholine, often in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govsemanticscholar.org

The following table summarizes some of the synthesized esters and amides of (S)-(-)-citronellic acid and the methods used for their preparation.

| Derivative Type | Synthetic Method | Key Reagents | Reference |

| Amides | Acid chloride formation followed by amination | Thionyl chloride, Amine | nih.gov |

| Phosphatidylcholine Esters | Acylation of glycerophosphocholine | DCC, DMAP | nih.govsemanticscholar.org |

| Structured Phospholipids | Lipase-catalyzed acidolysis | Immobilized lipase (B570770) | mdpi.com |

| Hydroxycarboxylic Acid Esters | Esterification | Hydroxycarboxylic acid amide | google.com |

Chiral Pool Utilization of (S)-(-)-Citronellate for Diversified Compound Libraries

(S)-(-)-Citronellate and its parent compound, (S)-(-)-citronellol, are prominent members of the "chiral pool," which comprises readily available, inexpensive, and enantiomerically pure natural products used as starting materials in organic synthesis. nih.govblogspot.com This strategy, known as chiral pool synthesis, leverages the existing stereocenter of the starting material to construct more complex chiral molecules, avoiding the need for asymmetric synthesis or chiral resolution. blogspot.com

The versatility of (S)-(-)-citronellate as a chiral building block is well-documented. nih.gov Its functional groups—a carboxylic acid (or ester) and a carbon-carbon double bond—allow for a wide range of chemical transformations, leading to the generation of diverse compound libraries. For instance, the double bond can undergo various reactions such as oxidation, reduction, and addition reactions, while the carboxyl group can be converted into a plethora of other functional groups.

The use of chiral pool terpenes like (S)-(-)-citronellol and its derivatives has been instrumental in the total synthesis of numerous complex natural products, particularly other terpenes. nih.gov The structural framework of citronellate provides a foundation upon which chemists can build intricate molecular architectures.

The generation of diversified compound libraries from (S)-(-)-citronellate is a key strategy in drug discovery and development. enamine.net By systematically modifying the structure of the parent molecule, chemists can explore a wide chemical space and identify compounds with desired biological activities. This approach is particularly valuable as the demand for enantiomerically pure drugs continues to grow, with over half of all drugs currently in development being chiral. symeres.com

Investigation of Structural Modifications on Bioactivity (excluding human clinical)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For (S)-(-)-citronellate analogues, these studies involve synthesizing a series of derivatives with systematic structural modifications and evaluating their effects on a specific biological target.

One area of investigation has been the antiproliferative activity of citronellate derivatives. For example, novel phosphatidylcholine analogues containing citronellic acid have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.govsemanticscholar.org These studies revealed that the phosphatidylcholines modified with a monoterpene acid exhibited significantly higher antiproliferative activity than the free monoterpene acids themselves. nih.govsemanticscholar.org The position of the terpene acid on the phosphatidylcholine backbone was also found to be important for activity. nih.govsemanticscholar.org

In another study, a series of citral-thiourea derivatives were synthesized, and their antifungal activities were evaluated. researchgate.net Preliminary SAR analysis indicated that derivatives with a low molecular size and the presence of a fluorine atom in the meta-position of a benzene (B151609) ring exhibited higher antifungal activity. researchgate.net

The development of prodrugs is another strategy where structural modifications of citronellate play a key role. In one study, (R)- and (S)-citronellate were used as cleavable moieties in the design of naphthylcombretastatin-based prodrugs. nih.gov Modeling studies suggested that the steric bulk of the O-linked citronellate group could influence the binding of the prodrug to its target. nih.gov

The antimicrobial properties of citronellate derivatives have also been explored. Formulations containing citronellate have been investigated for their antibiofilm and antibacterial properties. google.com

The following table provides a summary of the investigated bioactivities and the key structural modifications of (S)-(-)-citronellate derivatives.

| Bioactivity | Structural Modification | Key Findings | Reference(s) |

| Antiproliferative | Incorporation into phosphatidylcholine | Enhanced activity compared to free acid; positional importance | nih.govsemanticscholar.org |

| Antifungal | Formation of citral-thiourea derivatives | Low molecular size and fluorine substitution increased activity | researchgate.net |

| Prodrug (Anticancer) | Use as a cleavable moiety | Steric bulk of citronellate influences target binding | nih.gov |

| Antibiofilm/Antibacterial | Formulation with other components | Effective against various pathogens | google.com |

| Anti-inflammatory, Antidiabetic, Antioxidant | Essential oil component | Essential oils containing citronellate derivatives showed activity | cabidigitallibrary.org |

These studies underscore the importance of systematic structural modifications in optimizing the biological activity of (S)-(-)-citronellate derivatives. By exploring different esters, amides, and other analogues, researchers can fine-tune the properties of these compounds for various potential applications.

Biological and Ecological Roles of S Citronellate Excluding Human Therapeutic/safety Applications

Role in Inter- and Intraspecific Chemical Communication (e.g., Pheromones)

(S)-(-)-Citronellate and its derivatives are integral components of chemical signaling systems in the insect world. In several species, these compounds function as pheromones, which are chemical substances released by an organism to affect the behavior of others of the same species.

For instance, a derivative of (S)-(-)-citronellate, specifically methyl (R)-(+)-citronellate, has been utilized in the synthesis of the sex pheromone of the yellow scale (Aonidiella citrina), a pest of citrus and ornamental plants. nih.gov The active isomer of this pheromone was identified as having the 3S configuration, which was established through asymmetric syntheses starting from methyl (R)-(+)-citronellate. nih.gov Similarly, (R)-(+)-citronellic acid served as a starting material for the synthesis of all three possible stereoisomers of a sex pheromone of the tsetse fly (Glossina spp.). tandfonline.com

Furthermore, citronellyl citronellate has been identified as a semiochemical, a broad category of signaling molecules, for the solitary bee species Panurginus potentillae. pherobase.com This indicates the diverse roles of citronellate-related compounds in the chemical communication systems of insects. The synthesis of these pheromones often involves multiple steps and is a subject of ongoing research to devise more efficient and stereoselective routes. nih.govrsc.orgrsc.org

Involvement in Plant Defense Mechanisms and Floral Scent Production

(S)-(-)-Citronellate is one of many volatile organic compounds (VOCs) that contribute to the complex bouquet of floral scents. adzkia.ac.id These scents are not merely for human appreciation; they are crucial for attracting pollinators, ensuring the reproductive success of many plant species. nih.govmdpi.combibliotekanauki.pl The composition and relative abundance of these volatiles, including citronellate, can vary significantly between plant species and even at different flowering stages, creating distinct fragrance profiles. bibliotekanauki.pl

Beyond its role in pollinator attraction, citronellate also participates in plant defense mechanisms. researchgate.net Plants produce a diverse array of secondary metabolites, including terpenes like citronellate, to protect themselves from herbivores and pathogens. bibliotekanauki.plresearchgate.net The release of these volatile compounds can deter feeding by insects and other herbivores. Research on Convallaria keiskei has highlighted the importance of monoterpenes and sesquiterpenes, including citronellate, in both floral scent production and plant defense. researchgate.net The study of floral scents involves sophisticated techniques like headspace collection followed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the individual volatile compounds. mdpi.combibliotekanauki.pl

Antimicrobial Activity against Pathogenic Microorganisms (in vitro and non-human contexts)

Essential oils containing (S)-(-)-citronellate and related compounds have demonstrated significant antimicrobial activity against a variety of pathogenic microorganisms. This activity is a key component of the plant's own defense system and has been the subject of numerous in vitro studies.

Antibacterial Efficacy Studies

The antibacterial properties of essential oils rich in citronellal (B1669106), citronellol (B86348), and by extension, their ester derivatives like citronellate, have been well-documented. nih.govresearchgate.netnih.gov These oils have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov

For example, essential oil from Cymbopogon nardus (citronella) has demonstrated good antibacterial activity. nih.govunpad.ac.id Studies have shown that citronella oil can inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.netresearchgate.netnih.gov The mode of action is believed to involve the disruption of the bacterial cell surface and membrane integrity. nih.gov Research has shown that components like citronellol can alter the hydrophobicity and surface charge of bacterial cells, leading to leakage of essential ions like potassium (K+). nih.gov

Interactive Table: Antibacterial Activity of Citronella Oil and its Components

| Bacterial Strain | Plant Source/Compound | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus | Cymbopogon nardus (Citronella) Oil | Inhibition of growth, including MRSA strains. researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |

| Escherichia coli | Citronellol | Disruption of cell surface and membrane integrity. nih.gov | nih.gov |

| Gram-positive bacteria | Cymbopogon citratus (Lemongrass) Oil | Appreciable activity against some strains. nih.gov | nih.gov |

Antifungal Properties

In addition to its antibacterial effects, (S)-(-)-citronellate and associated compounds exhibit potent antifungal properties. Essential oils from plants like Cymbopogon nardus have a broad-spectrum fungistatic activity against various fungi. nih.govuninga.br

Studies have demonstrated the efficacy of citronella oil against species such as Aspergillus niger. nih.gov The oil was found to inhibit conidial growth and could lead to irreversible damage to the hyphae and conidia of the fungus. nih.gov The mechanism appears to involve the destruction of the fungal cell wall and membrane, leading to cytoplasm loss and organelle damage. nih.gov Other research has shown the effectiveness of citronella oil against various Candida species, highlighting its potential as a natural antifungal agent in non-human applications. mdpi.comresearchgate.net

Interactive Table: Antifungal Activity of Citronella Oil

| Fungal Species | Plant Source | Observed Effect | Reference |

|---|---|---|---|

| Aspergillus spp. | Cymbopogon nardus (Citronella) Oil | Broad-spectrum fungistatic activity. nih.gov | nih.gov |

| Aspergillus niger | Cymbopogon nardus (Citronella) Oil | Inhibition of conidial growth and damage to hyphae. nih.gov | nih.gov |

| Candida spp. | Cymbopogon nardus (Citronella) Oil | Fungicidal action. mdpi.com | mdpi.com |

Yeasticidal Activity

The antimicrobial spectrum of citronella-related compounds also extends to yeasts. Research has shown that essential oils containing these compounds can effectively inhibit the growth of pathogenic yeasts. For instance, in vitro studies have demonstrated the yeasticidal activity of citronella oil against Candida albicans. unpad.ac.idmdpi.com The active components in the oil, such as citronellal and geraniol (B1671447), are thought to increase the fluidity and permeability of the yeast cell membrane, leading to cellular disruption. mdpi.com This activity against yeasts underscores the broad antimicrobial potential of (S)-(-)-citronellate and its related compounds in various ecological contexts. nih.gov

Analytical Methodologies for Stereochemical and Quantitative Assessment of S Citronellate

Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Determinationacs.orgnih.gov

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. chiralpedia.com Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for determining the enantiomeric purity of (S)-(-)-citronellate. acs.orgchiralpedia.com

Gas Chromatography (GC):

Chiral GC analysis is widely used for the enantiomeric separation of volatile compounds like citronellate and its precursor, citronellal (B1669106). researchgate.netscispace.com This technique typically employs a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. gcms.czchromatographyonline.com

A common type of CSP used for this purpose is based on derivatized cyclodextrins. scispace.comgcms.cz For instance, enantioselective capillary GC with heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225) as the stationary phase has been successfully used to analyze the enantiomeric ratio of citronellal. researchgate.netscispace.com In one study, this method showed that citronellal isolated from Java citronella oil contained 88.21% enantiomeric excess (ee) of (R)-(+)-citronellal. researchgate.net The separation is based on the differential interaction energy of the enantiomers with the chiral stationary phase. researchgate.net

Table 1: Chiral GC Conditions for Enantiomeric Analysis of Citronellal

| Parameter | Value |

| Column | Capillary column with β-DEX-225 stationary phase |

| Principle | Differential interaction energy between enantiomers and the chiral stationary phase |

| Example Application | Analysis of enantiomeric ratio in citronellal from citronella oil |

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is another robust method for determining the enantiomeric purity of citronellic acid and its derivatives. acs.orgresearchgate.net This technique can be performed directly, using a chiral stationary phase, or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. acs.orgchromatographyonline.com

For direct separation, polysaccharide-based chiral columns are often employed. mdpi.com For example, ChiraDex®, a stationary phase based on beta-cyclodextrin (B164692) bonded to silica (B1680970) particles, is suitable for the chiral separation of various compounds, including those related to citronellate. merckmillipore.com

The indirect approach involves reacting the citronellic acid sample with a chiral derivatizing reagent, such as (R)-(+)-α-methyl-p-nitrobenzylamine, to form diastereomeric amides. researchgate.net These diastereomers can then be separated and quantified using standard HPLC methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for R/S Enantiomer Ratio Determinationnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the ratio of (R) and (S) enantiomers in a sample. researchgate.net This is typically achieved by using a chiral auxiliary, which can be either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). mdpi.com

When a chiral auxiliary is added to a solution of enantiomers, it forms transient diastereomeric complexes (with a CSA) or new diastereomeric compounds (with a CDA). mdpi.comharvard.edu These diastereomers have different NMR spectra, allowing for the quantification of the original enantiomers. nih.gov

Chiral Shift Reagents:

Lanthanide-based chiral shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)3), are commonly used. harvard.edugoogle.comnih.gov These reagents induce chemical shift differences between corresponding protons in the enantiomers, allowing for the determination of their ratio by integrating the signals. harvard.edu For example, one method for determining the R/S enantiomer ratio of citronellic acid involves analyzing the C3 methyl signal in the NMR spectra of its methyl esters in the presence of a chiral europium shift reagent. researchgate.net

Chiral Derivatizing Agents:

(S)-citronellal itself has been effectively used as a chiral derivatizing agent to determine the enantiomeric excess of chiral primary amines. mdpi.com The reaction between (S)-citronellal and a racemic amine produces diastereomeric imines, which exhibit well-resolved signals in both ¹H and ¹³C NMR spectra, enabling the clear distinction and quantification of the S,S and S,R diastereoisomers. mdpi.com

Table 2: NMR Methods for Enantiomeric Ratio Determination

| Method | Principle | Example Application |

| Chiral Shift Reagents (e.g., Eu(hfc)3) | Formation of transient diastereomeric complexes leading to chemical shift differences. harvard.edunih.gov | Determination of R/S ratio of methyl citronellate. researchgate.net |

| Chiral Derivatizing Agents (e.g., (S)-citronellal) | Formation of stable diastereomers with distinct NMR spectra. mdpi.com | Quantification of enantiomeric excess in chiral amines. mdpi.com |

Spectroscopic Characterization of Synthesized Derivatives

The synthesis of derivatives of (S)-(-)-citronellate is often a key step in its analysis and application. The characterization of these new compounds relies on a combination of spectroscopic techniques, primarily NMR spectroscopy and mass spectrometry (MS). ajchem-a.comscirp.orgacgpubs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the structure of synthesized derivatives. researchgate.netnih.gov These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For example, in the characterization of novel imide derivatives, ¹H, ¹³C, and ³¹P NMR were used to confirm the structures. ajchem-a.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC are also employed to establish connectivity between different atoms in the molecule. nih.gov

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. researchgate.netku.ac.ke Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly powerful as they combine the separation power of chromatography with the detection capabilities of mass spectrometry. asm.orgnih.gov For instance, the mass spectrum of methyl citronellate shows characteristic peaks that can be used for its identification. nih.gov

Table 3: Spectroscopic Data for Methyl Citronellate

| Technique | Key Findings |

| Mass Spectrometry (ESI-QTOF) | Precursor m/z: 183.1390534 [M-H]⁻ nih.gov |

| ¹H NMR | Provides signals for the different proton environments in the molecule. |

| ¹³C NMR | Shows distinct signals for each carbon atom, including the carbonyl and olefinic carbons. |

Green Chemistry Principles Applied to S Citronellate Research and Production

Atom Economy Maximization in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. skpharmteco.comrsc.org The goal is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. skpharmteco.com Addition reactions are considered highly atom-economical as all reactant atoms are incorporated into the product. rsc.org

The imino-Diels-Alder reaction is another example of an atom-economical pathway, used for synthesizing octahydroacridines from citronellal (B1669106) and N-arylamines with high yields. mdpi.comresearchgate.net This method is considered one of the most atom-economic routes to these compounds. researchgate.net Some protocols have achieved an atom economy of over 96%, with water being the only byproduct. nih.gov

The table below summarizes different synthetic approaches related to citronellal and citronellate, highlighting their atom economy.

Table 1: Atom Economy in Synthetic Pathways Related to (S)-(-)-Citronellate

| Reaction Type | Reactants | Product | Atom Economy | Reference |

|---|---|---|---|---|

| Amidation | Citronellate ester, Arylamine | N-aryl citronellamide | High (72% yield) | acs.orgnih.gov |

Use of Environmentally Benign Solvents and Auxiliaries (e.g., Ionic Liquids)

The use of hazardous solvents in chemical synthesis contributes significantly to environmental pollution. Green chemistry principles advocate for the use of safer solvents and auxiliaries or, ideally, their complete elimination.

In the synthesis of derivatives from (R)-citronellal, environmentally benign solvents have been successfully employed. For example, water has been used as a solvent for the synthesis of nitrones from (R)-citronellal. mdpi.com Polyethylene glycol (PEG-400) has also been utilized as a solvent in the synthesis of α-phenylselanyl citronellal and α-phenylthio citronellal. mdpi.com

Ionic liquids have been investigated as green and recyclable catalysts and solvents for the synthesis of octahydroacridines from citronellal. researchgate.net These reactions, sometimes assisted by microwave irradiation, offer an efficient and environmentally friendly alternative to traditional methods. researchgate.net

The following table details the use of green solvents in reactions involving (S)-(-)-citronellate precursors.

Table 2: Application of Green Solvents in Citronellal-Related Syntheses

| Reaction | Green Solvent/Auxiliary | Reactants | Product | Reference |

|---|---|---|---|---|

| Nitrone Synthesis | Water | (R)-citronellal, N-methyl-hydroxylamine hydrochloride | Nitrone derivatives | mdpi.com |

| α-phenylchalcogencitronellal Synthesis | PEG-400 | (R)-citronellal, Diphenyl disulfide/diselenide | α-phenylselanyl/thio citronellal | mdpi.com |

Biocatalysis and Enzyme-Mediated Transformations for Enhanced Selectivity and Reduced Waste

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages in line with green chemistry principles. Enzymes operate under mild conditions, exhibit high selectivity (chemo-, regio-, and enantioselectivity), and can significantly reduce waste generation.

While specific research on the direct enzymatic synthesis of (S)-(-)-citronellate is not extensively detailed in the provided context, the broader application of biocatalysis in fragrance synthesis is well-established. The use of enzymes, particularly lipases, for the synthesis of various esters is a common practice in the fragrance industry due to the high selectivity and mild reaction conditions. This approach avoids the use of harsh chemicals and reduces the formation of byproducts.

Renewable Feedstocks and Sustainable Production Routes

A key principle of green chemistry is the use of renewable rather than depleting feedstocks. (S)-(-)-citronellate is intrinsically linked to this principle as its primary precursor, (R)-(+)-citronellal, is a major component of essential oils from plants like Corymbia citriodora (lemon-scented gum) and Cymbopogon nardus (citronella grass). mdpi.commdpi.com These essential oils serve as abundant and renewable sources for the production of citronellal and its derivatives.

The use of (R)-citronellal from these natural sources for the synthesis of various compounds, including nitrone derivatives and octahydroacridines, exemplifies a sustainable production route. mdpi.commdpi.com This approach reduces reliance on petrochemical-based starting materials and aligns with the goal of creating a more sustainable chemical industry.

The synthesis of remeltable composites from citronellol (B86348) (a derivative of citronellal) and elemental sulfur further demonstrates the use of plant-derived terpenoids as renewable feedstocks for material science applications. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (S)-(-)-citronellate |

| (R)-(+)-citronellal |

| Acetone |

| α-phenylselanyl citronellal |

| α-phenylthio citronellal |

| Citronellol |

| Diphenyl diselenide |

| Diphenyl disulfide |

| Elemental sulfur |

| N-aryl citronellamide |

| N-arylamines |

| N-methyl-hydroxylamine hydrochloride |

| Nitrones |

| Octahydroacridines |

| Polyethylene glycol (PEG-400) |

Future Research Directions and Translational Outlook

Exploration of Novel Biocatalytic Systems for Enantioselective Transformations

The demand for enantiomerically pure compounds like (S)-(-)-citronellate in the flavor, fragrance, and pharmaceutical industries has spurred research into highly selective and sustainable production methods. nih.gov Biocatalysis, utilizing enzymes or whole-cell systems, has emerged as a powerful tool for achieving high enantioselectivity under mild reaction conditions. mdpi.comunlp.edu.ar

Recent advancements have focused on the use of ketoreductases (KREDs) for the asymmetric reduction of prochiral ketones to produce chiral alcohols, which are key intermediates in the synthesis of compounds like (S)-(-)-citronellate. uni-greifswald.de Engineered KREDs from organisms such as Lactobacillus have demonstrated high conversion rates and optical purities. mdpi.com For instance, the bioreduction of specific ketone precursors using engineered KREDs can yield chiral alcohols with over 99% enantiomeric excess (ee). mdpi.com The chemoenzymatic synthesis of esters, including those of citronellol (B86348), is another area of active investigation, often employing lipases like Novozym 435. mdpi.comcsic.es These enzymatic esterifications can be coupled with other chemical steps to create efficient, multi-step syntheses. csic.esgoogle.com

Future research will likely focus on:

Genome Mining and Enzyme Engineering: Discovering and engineering novel enzymes with improved activity, stability, and substrate specificity for the synthesis of (S)-(-)-citronellate and its precursors. mdpi.com

Whole-Cell Biocatalysis: Developing robust whole-cell systems that can perform multi-step syntheses, reducing the need for costly enzyme purification.

Cascade Reactions: Designing enzymatic cascades that combine multiple reaction steps in a single pot, improving efficiency and reducing waste. mdpi.com

Table 1: Examples of Biocatalytic Systems in Chiral Synthesis

| Enzyme/System | Reaction Type | Substrate Example | Product Example | Key Finding |

| Ketoreductases (KREDs) | Asymmetric Reduction | Prochiral ketones | Chiral secondary alcohols | High enantioselectivity (>99% ee) for pharmaceutical intermediates. mdpi.com |

| Lipase (B570770) (Novozym 435) | Esterification | Citronellol and an acyl donor | Citronellyl acetate (B1210297) | Effective in solvent-free systems and under microwave irradiation. researchgate.net |

| Ene-reductases | Asymmetric Reduction | α,β-Unsaturated compounds | Chiral oxo esters | Provides access to both enantiomers of versatile precursors for bioactive molecules. rsc.org |

| Hydrolases (lipases, esterases) | Regioselective Hydrolysis | Neotame esters | Neotame | Cost-effective strategy for producing high-potency sweeteners. google.com |

Development of Advanced Flow Chemistry Approaches for Continuous Synthesis

Continuous flow chemistry has emerged as a key technology for sustainable and efficient chemical manufacturing. nih.govuni-hannover.de This approach offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. beilstein-journals.orgvapourtec.comvapourtec.com The synthesis of fragrances and flavor compounds, including esters like citronellate, is an area where flow chemistry is receiving growing attention. nih.govuni-hannover.de

Flow reactors facilitate reactions that are difficult or hazardous in batch, such as those involving highly reactive reagents or extreme temperatures and pressures. vapourtec.com For instance, the tandem cyclisation-hydrogenation of citronellal (B1669106) to menthol (B31143) has been successfully demonstrated in a continuous flow system. rsc.org This highlights the potential for multi-step, telescoped reactions in flow, where intermediates are directly channeled into subsequent reaction steps without isolation. vapourtec.com

Future developments in this area are expected to include:

Miniaturized and Microfluidic Reactors: For high-throughput screening of reaction conditions and catalyst optimization.

Integration with In-line Analytics: Real-time monitoring of reactions to ensure quality and optimize yield. mdpi.com

Hybrid Chemo-Enzymatic Flow Systems: Combining the benefits of biocatalysis with the efficiency of flow chemistry for complex syntheses. csic.es

Table 2: Advantages of Flow Chemistry in Fragrance Synthesis

| Feature | Advantage | Relevance to (S)-(-)-Citronellate Synthesis |

| Enhanced Heat and Mass Transfer | Improved reaction rates and selectivity. | Allows for precise temperature control, crucial for enantioselective reactions. |

| Increased Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Safer handling of reagents used in the synthesis of citronellate precursors. |

| Scalability | Production can be easily scaled by running the system for longer periods. vapourtec.com | Facilitates the transition from laboratory-scale synthesis to industrial production. |

| Process Control | Precise control over reaction parameters like temperature, pressure, and residence time. vapourtec.com | Enables fine-tuning of conditions to maximize the yield and purity of (S)-(-)-citronellate. |

| Automation and Integration | Can be integrated with automated systems for high-throughput experimentation and process optimization. vapourtec.comrsc.org | Accelerates the discovery and development of new synthetic routes. |

Elucidation of Undiscovered Ecological Functions in Complex Biological Systems

(S)-(-)-citronellate is a naturally occurring monoterpenoid found in various plants, where it contributes to their characteristic aroma. asm.org Plant secondary metabolites, including terpenoids, play crucial roles in mediating interactions between plants and other organisms. peerj.comresearchgate.netnih.gov These compounds can act as attractants for pollinators, deterrents for herbivores, or as signals in plant defense mechanisms. peerj.comesf.org

While the role of many plant volatiles is well-studied, the specific ecological functions of (S)-(-)-citronellate in many biological systems remain to be fully elucidated. For example, in some insects, related compounds are used as pheromones or their precursors. nih.gov The study of how insects perceive and respond to plant semiochemicals is an active area of research. peerj.com Furthermore, the microbial metabolism of terpenes like citronellate is being investigated, with studies on organisms like Pseudomonas aeruginosa revealing specific enzymatic pathways for their degradation. asm.org

Future research in this domain will likely involve:

Metabolomics and Volatilomics: Comprehensive analysis of plant and insect volatile profiles to identify the presence and concentration of (S)-(-)-citronellate in different ecological contexts.

Behavioral Assays: Investigating the behavioral responses of insects (herbivores, pollinators, predators) to (S)-(-)-citronellate to understand its role as a semiochemical.

Metagenomic and Metaproteomic Analyses: Studying microbial communities in various environments to uncover novel metabolic pathways for citronellate and other terpenes. core.ac.uk

Table 3: Known and Potential Ecological Roles of Terpenoids

| Ecological Role | Description | Potential Relevance to (S)-(-)-Citronellate |

| Plant Defense | Acts as a repellent or toxin to herbivores. researchgate.net | May deter feeding by certain insect species. |

| Pollinator Attraction | Part of the floral scent that attracts pollinating insects. nih.gov | Could be a component of the scent profile that guides specific pollinators. |

| Pheromone/Kairomone | Used by insects for communication (pheromones) or to locate hosts/prey (kairomones). nih.gov | May serve as a chemical cue in insect-insect or plant-insect interactions. |

| Antimicrobial Agent | Inhibits the growth of pathogenic bacteria and fungi. iseo2024.huresearchgate.net | Could contribute to the plant's defense against microbial pathogens. |

| Allelopathy | Affects the growth and development of neighboring plants. | Its role in plant-plant interactions is an area for future investigation. |

Integration of Computational Chemistry in Rational Design of (S)-(-)-Citronellate Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of new molecules with desired properties. nih.govscispace.com In the context of (S)-(-)-citronellate, computational methods can be employed to design novel derivatives with enhanced or new biological activities.

Molecular docking studies, for example, can predict the binding affinity of citronellate derivatives to specific protein targets. researchgate.netuinjkt.ac.id This approach has been used to design and screen citronellol and geraniol (B1671447) esters as potential inhibitors of Pim1 kinase, a target in leukemia research. researchgate.netuinjkt.ac.id Such in silico studies can guide synthetic efforts by prioritizing compounds that are most likely to be active, saving time and resources. mdpi.com

Future applications of computational chemistry in this area include:

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop models that predict the biological activity of citronellate derivatives based on their chemical structure.

Molecular Dynamics Simulations: To study the dynamic behavior of citronellate derivatives and their interactions with biological macromolecules in a more realistic, solvated environment.

De Novo Drug Design: Using computational algorithms to design entirely new molecules based on the structure of a target receptor, with (S)-(-)-citronellate as a potential scaffold.

Table 4: Applications of Computational Chemistry in Derivative Design

| Computational Method | Application | Example |

| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a receptor. | Docking of citronellyl esters to Pim1 kinase to identify potential anticancer agents. researchgate.netuinjkt.ac.id |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Can be used to design new derivatives that fit a specific pharmacophore model for a target receptor. |

| Quantum Mechanics (QM) Calculations | Provides detailed information about the electronic structure and reactivity of molecules. | Can be used to predict reaction mechanisms and optimize synthetic pathways for citronellate derivatives. |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits for a specific target. | Can accelerate the discovery of new bioactive derivatives of (S)-(-)-citronellate. |

Q & A

Q. How can researchers determine the enantiomeric purity of (S)-(-)-citronellate in synthetic mixtures?

Methodological Answer: Enantiomeric purity is typically assessed using chiral chromatography (e.g., HPLC or GC with chiral stationary phases) or nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents. For chromatographic methods, retention times and peak area ratios are compared against enantiomerically pure standards. Ensure equipment specifications (e.g., column type, detector sensitivity) are documented, as per standardized reporting guidelines .

Q. What are the optimal reaction conditions for synthesizing (S)-(-)-citronellate to minimize racemization?

Methodological Answer: Racemization can be mitigated by controlling temperature, solvent polarity, and catalyst selection. For example, low-temperature enzymatic catalysis using lipases in non-polar solvents (e.g., hexane) has shown high enantioselectivity. Document reaction parameters (e.g., pH, agitation rate) and validate purity at each synthesis step using spectroscopic and chromatographic methods .

Q. How should a study be designed to assess the stability of (S)-(-)-citronellate under varying storage conditions?

Methodological Answer: Apply the PICOT framework:

- P opulation: (S)-(-)-citronellate samples.

- I ntervention: Exposure to temperature (e.g., 4°C, 25°C), light, or humidity.

- C omparison: Stability under controlled vs. variable conditions.

- O utcome: Degradation kinetics (e.g., half-life) measured via HPLC.

- T ime: Periodic assessments over 6–12 months. Include statistical power analysis to determine sample size .

Advanced Research Questions

Q. What statistical approaches are recommended for reconciling contradictory data on the biological activity of (S)-(-)-citronellate across studies?

Methodological Answer: Conduct a meta-analysis using PRISMA guidelines to systematically evaluate heterogeneity sources (e.g., dosage, model systems). Apply random-effects models to account for variability and subgroup analyses to isolate confounding factors (e.g., solvent carriers). Report effect sizes with 95% confidence intervals and assess publication bias using funnel plots .

Q. How do vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) compare in confirming the absolute configuration of (S)-(-)-citronellate?

Methodological Answer: VCD provides higher specificity for stereochemical analysis by correlating molecular vibrations with chirality, while ECD is sensitive to electronic transitions in chromophores. Use density functional theory (DFT) simulations to generate theoretical spectra for comparison. Cross-validate results with X-ray crystallography if crystalline derivatives are available .

Q. What methodologies enable the isolation of (S)-(-)-citronellate from complex biological matrices for pharmacokinetic studies?

Methodological Answer: Solid-phase extraction (SPE) with chiral selectors or molecularly imprinted polymers (MIPs) can enhance selectivity. Optimize extraction efficiency by testing solvent polarity (e.g., acetonitrile/water gradients) and validate recovery rates using spiked matrices. Quantify via LC-MS/MS with multiple reaction monitoring (MRM) to ensure sensitivity .

Methodological Considerations for Rigorous Research

- Data Contradiction Analysis : Use sensitivity analyses to test the robustness of conclusions. For example, exclude outlier studies in meta-analyses or re-analyze raw data to identify measurement errors .

- Hypothesis Testing : Frame hypotheses to address gaps in chirality-dependent bioactivity. For instance, "Does the (S)-enantiomer exhibit higher receptor binding affinity than the (R)-form due to steric effects?" .

- Ethical and Feasibility Criteria : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, ensure chiral synthesis protocols adhere to green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.